molecular formula C6H9NO4S2 B2533230 3,4-Dimethoxythiophene-2-sulfonamide CAS No. 2225141-28-4

3,4-Dimethoxythiophene-2-sulfonamide

Cat. No. B2533230
CAS RN: 2225141-28-4
M. Wt: 223.26
InChI Key: LVRPJPPRTLEXMX-UHFFFAOYSA-N
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Description

3,4-Dimethoxythiophene-2-sulfonamide is a heterocyclic organic compound containing sulfur, oxygen, nitrogen, and carbon atoms. It has a molecular weight of 223.27 .


Molecular Structure Analysis

The IUPAC name for this compound is the same as its common name . The InChI code for this compound is 1S/C6H9NO4S2/c1-10-4-3-12-6 (5 (4)11-2)13 (7,8)9/h3H,1-2H3, (H2,7,8,9) .


Physical And Chemical Properties Analysis

This compound is a powder with a molecular weight of 223.27 . It has a storage temperature of room temperature .

Scientific Research Applications

Overview of Sulfonamides in Scientific Research

Sulfonamides, including 3,4-Dimethoxythiophene-2-sulfonamide, have a broad spectrum of applications in scientific research due to their unique chemical properties. These compounds are integral in the development of various drugs with antibacterial, antifungal, antiparasitic, antioxidant, and antitumor properties. Sulfonamides serve as key functional groups in many clinically used drugs such as diuretics, carbonic anhydrase inhibitors, and antiepileptics, showcasing their versatility in medicinal chemistry (Azevedo-Barbosa et al., 2020).

Carbonic Anhydrase Inhibition and Glaucoma Treatment

One significant application of sulfonamides in scientific research is in the development of carbonic anhydrase inhibitors (CAIs) for glaucoma treatment. Sulfonamide-based CAIs play a crucial role in reducing intraocular pressure, a key factor in glaucoma management. Research on sulfonamides has led to the discovery of novel compounds targeting the tumor-associated isoforms CA IX/XII, showing potential for both therapeutic and diagnostic applications in oncology (Carta, Scozzafava, & Supuran, 2012).

Antimicrobial and Antibacterial Applications

Sulfonamides have a long history of use as antimicrobial and antibacterial agents. They inhibit the synthesis of folic acid in bacteria, which is essential for bacterial growth. This mechanism of action makes sulfonamides effective in treating a wide range of bacterial infections. Recent research and patents have explored novel sulfonamide compounds for their antimicrobial properties, highlighting the ongoing significance of these compounds in the development of new antibacterial drugs (Gulcin & Taslimi, 2018).

Environmental Impact and Biodegradation

The environmental presence of sulfonamides, due to their widespread use in medicine and agriculture, has raised concerns regarding their impact on microbial populations and the potential for promoting antibiotic resistance. Scientific studies have focused on the biodegradation of sulfonamides in the environment, aiming to understand their fate and reduce their ecological footprint. These studies are crucial for developing strategies to mitigate the environmental risks associated with sulfonamide contamination (Baran, Adamek, Ziemiańska, & Sobczak, 2011).

properties

IUPAC Name

3,4-dimethoxythiophene-2-sulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H9NO4S2/c1-10-4-3-12-6(5(4)11-2)13(7,8)9/h3H,1-2H3,(H2,7,8,9)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LVRPJPPRTLEXMX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CSC(=C1OC)S(=O)(=O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H9NO4S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

223.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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